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Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Akt-IN-7 ist ein potenter Inhibitor der Proteinkinase B (Akt), einer Schliisselkomponente des
PI13K/Akt/mTOR-Signalwegs, der bei vielen Krebsarten fehlreguliert ist. Dieses Dokument bietet
einen detaillierten Uberblick tiber die Entdeckung und Synthese von Akt-IN-7, basierend auf
den im Patent W0O2021121276A1 beschriebenen Informationen. Es enthalt eine
Zusammenfassung der quantitativen Daten zur biologischen Aktivitat, detaillierte
experimentelle Protokolle fur die Synthese und die biologische Testung sowie Visualisierungen
der relevanten Signalwege und Arbeitsablaufe.

Einleitung

Die Proteinkinase B (Akt), auch als PKB bekannt, ist eine Serin/Threonin-spezifische
Proteinkinase, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation,
Uberleben und Metabolismus spielt. Der Phosphatidylinositol-3-Kinase (PI13K)/Akt/Mammalian
Target of Rapamycin (mTOR)-Signalweg ist einer der am haufigsten aktivierten Signalwege bei
menschlichen Krebserkrankungen, was Akt zu einem vielversprechenden Ziel fir die
Entwicklung von Krebstherapeutika macht. Akt-IN-7 hat sich als potenter Inhibitor von Akt
erwiesen und ist Gegenstand intensiver Forschung flr seinen potenziellen Einsatz in der
Krebstherapie.
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Biologische Aktivitat und quantitative Daten

Die inhibitorische Aktivitat von Akt-IN-7 und verwandten Verbindungen wurde gegen die drei
Isoformen von Akt (Aktl, Akt2 und Akt3) untersucht. Die folgende Tabelle fasst die
halbmaximalen Hemmkonzentrationen (IC50) zusammen, die im Patent W02021121276A1 fur
reprasentative Verbindungen, einschlie3lich des eng verwandten Analogs Akt-IN-8, angegeben

sind.
Verbindung Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)
Akt-IN-8 4.46 2.44 9.47

Anmerkung: Spezifische IC50-Werte fur Akt-IN-7 (als Verbindung 1-P1 im Patent bezeichnet)
sind im 6ffentlich zuganglichen Patentdokument nicht explizit quantifiziert, es wird jedoch als
potenter AKT-Inhibitor beschrieben. Die Daten fur Akt-IN-8, das aus derselben
Patentanmeldung stammt, geben einen Hinweis auf die hohe Wirksamkeit dieser
Verbindungsklasse.

Detaillierte experimentelle Protokolle
Synthese von Akt-IN-7

Die Synthese von Akt-IN-7, wie im Patent W02021121276A1 beschrieben, ist ein mehrstufiger
Prozess. Das folgende Protokoll ist eine reprasentative Zusammenfassung der im Patent
beschriebenen allgemeinen Syntheseroute.

Synthese von (R)-1-(2-((1-1sopropyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-N-(1-(4-chlor-3-
fluorphenyl)ethyl)pyrrolidin-2-carboxamid (Akt-IN-7)

Diese Synthese umfasst typischerweise die Kopplung eines Pyrrolidin-Carbonsaure-
Zwischenprodukts mit einem substituierten Pyrimidin-Amin und anschlie3end die
Amidkopplung mit einem chiralen Amin.

Schritt 1: Synthese des Pyrimidin-Amin-Zwischenprodukts Ein substituiertes Pyrazol-Amin wird
mit einem 2,4-dichlorpyrimidin in einer nukleophilen aromatischen Substitution umgesetzt, um
das 2-((Pyrazolyl)amino)-4-chlorpyrimidin-Zwischenprodukt zu bilden.
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Schritt 2: Synthese des Pyrrolidin-Carbonséaure-Zwischenprodukts (R)-Pyrrolidin-2-carbonséure
wird mit dem in Schritt 1 hergestellten 4-Chlorpyrimidin-Derivat in Gegenwart einer Base wie
Diisopropylethylamin (DIPEA) in einem geeigneten Lésungsmittel wie N,N-Dimethylformamid
(DMF) umgesetzt.

Schritt 3: Amidkopplung Die in Schritt 2 erhaltene Carbonséaure wird mit (R)-1-(4-Chlor-3-
fluorphenyl)ethanamin unter Verwendung eines Standard-Kopplungsreagenzes wie HATU (1-
[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
und einer Base wie DIPEA in einem aprotischen Lésungsmittel wie DMF umgesetzt, um das
Endprodukt Akt-IN-7 zu erhalten.

Reinigung: Das Rohprodukt wird typischerweise durch préaparative
Hochleistungsflissigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu
erreichen.

Protokoll fiir den biologischen Assay: In-vitro-Kinase-
Assay

Die inhibitorische Aktivitat von Akt-IN-7 gegen die Akt-Isoformen wird tblicherweise unter
Verwendung eines In-vitro-Kinase-Assays bestimmit.

Materialien:

Rekombinante humane Aktl-, Akt2- und Akt3-Enzyme

o Spezifisches Peptidsubstrat (z. B. ein Peptid, das von einem bekannten Akt-Substrat
abgeleitet ist)

o Adenosintriphosphat (ATP), radioaktiv markiert (z. B. [y-33P]ATP) oder fur ein nicht-
radioaktives Nachweissystem geeignet

o Kinase-Assay-Puffer
o Testverbindung (Akt-IN-7) in verschiedenen Konzentrationen

o 96-Well-Platten
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o Gerate zur Detektion (z. B. Szintillationszahler oder Luminometer)
Durchfihrung:
Die rekombinanten Akt-Enzyme werden in dem Kinase-Assay-Puffer verdinnt.

Die Testverbindung (Akt-IN-7) wird in einer Reihe von Konzentrationen zu den Wells der 96-
Well-Platte gegeben.

Die Enzymldsung wird zu den Wells gegeben und fir eine definierte Zeit bei
Raumtemperatur vorinkubiert, um die Bindung des Inhibitors an das Enzym zu ermdglichen.

Die Kinase-Reaktion wird durch Zugabe einer Mischung aus dem Peptidsubstrat und ATP (z.
B. [y-33P]ATP) gestartet.

Die Reaktion wird flr eine bestimmte Zeit bei einer optimalen Temperatur (z. B. 30 °C)
inkubiert.

Die Reaktion wird durch Zugabe einer Stopplésung (z. B. eine Losung mit hoher
Konzentration an EDTA) beendet.

Das phosphorylierte Substrat wird vom unumgesetzten ATP getrennt (z. B. durch Binden des
Substrats an eine Membran und Waschen).

Die Menge des phosphorylierten Substrats wird quantifiziert. Bei Verwendung von
[y-33P]JATP wird die Radioaktivitat gemessen.

Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen die
Konzentration des Inhibitors und Anpassung der Daten an eine sigmoide Dosis-Wirkungs-
Kurve berechnet.

Visualisierungen
PI3K/Akt/mTOR-Signalweg

Der folgende Graph visualisiert den vereinfachten PI3K/Akt/mTOR-Signalweg und die zentrale
Rolle von Akt.
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Abbildung 1: Vereinfachter PI3K/Akt/mTOR-Signalweg.
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Allgemeiner Arbeitsablauf zur Entdeckung von Akt-
Inhibitoren

Dieser Graph zeigt einen typischen Arbeitsablauf fur die Entdeckung und friilhe Entwicklung
von Kinase-Inhibitoren wie Akt-IN-7.
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» To cite this document: BenchChem. [Entdeckung und Synthese von Akt-IN-7: Ein
technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399687#akt-in-7-entdeckung-und-synthese]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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